REACTION_CXSMILES
|
Cl.Cl.Cl.N1C=C(C[N:10]2[C:16]3[CH:17]=[CH:18][C:19](C4C=NC=CC=4)=[CH:20][C:15]=3C[N:13](C(=O)C(F)(F)F)[CH:12]([CH2:33][C:34]3[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=3)[CH2:11]2)N=C1.[H][H].C(OCC)(=[O:44])C>[OH-].[OH-].[Pd+2]>[O:44]=[C:11]1[NH:10][C:16]2[C:17](=[CH:18][CH:19]=[CH:20][CH:15]=2)[NH:13][CH:12]1[CH2:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1 |f:0.1.2.3,6.7.8|
|
Name
|
Compound B
|
Quantity
|
720 mg
|
Type
|
reactant
|
Smiles
|
Cl.Cl.Cl.N1C=NC(=C1)CN1CC(N(CC2=C1C=CC(=C2)C=2C=NC=CC2)C(C(F)(F)F)=O)CC2=CC=CC=C2
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The colorless solid was chromatographed (silica, flash, 30% EtOAc/hexanes)
|
Type
|
CUSTOM
|
Details
|
to afford Compund C (550 mg, 98%) as a solid
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
O=C1C(NC2=CC=CC=C2N1)CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |